4-Thiazolidinone, 3-(2,6-dimethylphenyl)-2-thioxo-

Description

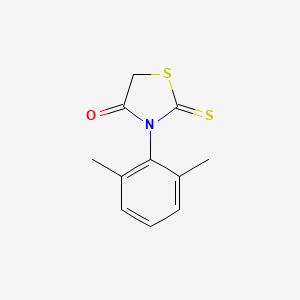

4-Thiazolidinone, 3-(2,6-dimethylphenyl)-2-thioxo- is a heterocyclic compound featuring a thiazolidinone core substituted with a 2,6-dimethylphenyl group at position 3 and a thione (S=O) group at position 2. This structure belongs to the rhodanine family, known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

CAS No. |

93623-66-6 |

|---|---|

Molecular Formula |

C11H11NOS2 |

Molecular Weight |

237.3 g/mol |

IUPAC Name |

3-(2,6-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C11H11NOS2/c1-7-4-3-5-8(2)10(7)12-9(13)6-15-11(12)14/h3-5H,6H2,1-2H3 |

InChI Key |

JQRTZAYDWXGENM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2C(=O)CSC2=S |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations at Position 3

- 3-Phenyl-2-thioxo-1,3-thiazolidin-4-one (Rhodanine) Structure: Phenyl group at position 3. Properties: Exhibits anticonvulsant and antibacterial activity. Key Data: Melting point ~172°C (similar to derivatives in ); IC₅₀ values for antimicrobial activity range from 1.6–3.5 μg/mL .

- 3-(Phenylmethyl)-2-thioxo-4-thiazolidinone Structure: Benzyl group at position 3. Properties: Molecular weight 223.31 g/mol (C₁₀H₉NOS₂). Increased hydrophobicity compared to phenyl analogs may improve membrane permeability .

- 3-(2-Hydroxyethyl)-2-thioxo-4-thiazolidinone Structure: Hydroxyethyl group at position 3. Properties: Polar substituent enhances solubility (pKa ~3.72 predicted), but reduces lipophilicity, impacting bioavailability .

Comparison : The 2,6-dimethylphenyl group in the target compound introduces ortho-methyl groups, which increase steric bulk and electron-donating effects. This may hinder enzymatic degradation or modulate interactions with hydrophobic binding pockets in biological targets .

Substituent Variations at Position 5

- 5-Arylidene Derivatives Example: 5-[(4-Methoxyphenyl)methylene]-3-(4-hydroxyphenyl)-4-thiazolidinone. Properties: Arylidene groups at position 5 enhance conjugation, lowering melting points (e.g., 172–175°C in ) and increasing photostability. These derivatives show antitumor activity (IC₅₀ = 1.61–1.98 μg/mL against HepG-2 cells) .

- 5-[2-(4-Chlorophenyl)-2-oxoethyl]-3-phenyl-2-thioxo-4-thiazolidinone Structure: Chlorophenyl-ketone substituent at position 5. Properties: The electron-withdrawing Cl group may enhance electrophilicity, promoting covalent interactions with biological targets .

Thione (2-thioxo) vs. Oxo (2-oxo) Derivatives

- 2-Thioxo-4-thiazolidinones: Higher thiophilicity enhances metal-binding capacity (e.g., Zn²⁺ in enzymes), contributing to antimicrobial and antiviral activities .

- 2-Oxo-4-thiazolidinones: Example: 3-(3-Hydroxyphenyl)-4-thiazolidinone. Properties: Reduced thiophilic interactions but improved metabolic stability.

Comparison : The 2-thioxo group in the target compound likely enhances its ability to inhibit metalloenzymes or interact with cysteine residues in proteins .

Q & A

Q. What are the optimal synthetic routes for 3-(2,6-dimethylphenyl)-2-thioxo-4-thiazolidinone, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via cyclocondensation of thiosemicarbazide derivatives with α-halogenated carbonyl compounds. For example, refluxing 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid in a DMF-acetic acid mixture (1:2 v/v) at 100°C for 2 hours yields thiazolidinone derivatives . Optimization involves adjusting stoichiometry (e.g., 1:1 molar ratio of thiosemicarbazide to chloroacetic acid), using sodium acetate as a base catalyst, and recrystallizing from DMF-ethanol for purity >95% .

Q. Which spectroscopic techniques are critical for characterizing 3-(2,6-dimethylphenyl)-2-thioxo-4-thiazolidinone?

- Methodological Answer :

- IR Spectroscopy : Confirms the presence of C=S (thioxo) at ~1250–1300 cm⁻¹ and C=O (thiazolidinone) at ~1680–1720 cm⁻¹ .

- ¹H/¹³C NMR : Aromatic protons from the 2,6-dimethylphenyl group appear as a singlet (δ 6.8–7.2 ppm), while methyl groups resonate at δ 2.3–2.5 ppm. The thiazolidinone ring protons show distinct splitting patterns .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 248 for C₁₁H₁₂N₂OS₂) confirm molecular weight .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

- Methodological Answer : Use standardized protocols:

- Antimicrobial Activity : Agar diffusion assays against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) at concentrations of 10–100 µg/mL .

- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, solvent DMSO concentration). Standardize protocols:

- Use identical cell lines/pathogen strains.

- Control solvent effects (e.g., limit DMSO to ≤0.1% v/v).

- Validate results with orthogonal assays (e.g., ATP-based viability assays vs. MTT) .

Q. How does the 2,6-dimethylphenyl substituent influence the compound’s reactivity and bioactivity?

- Methodological Answer :

- Steric Effects : The dimethyl groups hinder electrophilic substitution, directing reactivity to the thiazolidinone ring .

- Bioactivity : Enhanced lipophilicity improves membrane permeability, as shown in logP calculations (e.g., logP = 2.8 via HPLC) . Compare with analogs lacking methyl groups (e.g., 3-phenyl derivatives) to isolate substituent effects .

Q. What computational methods predict binding modes of this compound with biological targets?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.